molecular formula C12H16N2O2 B599892 (R)-4-benzylpiperazine-2-carboxylic acid CAS No. 137442-19-4

(R)-4-benzylpiperazine-2-carboxylic acid

Cat. No.: B599892
CAS No.: 137442-19-4
M. Wt: 220.272
InChI Key: RBMNCOYMAYDTOP-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-4-benzylpiperazine-2-carboxylic acid is an organic compound that features a piperazine ring substituted with a benzyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-benzylpiperazine-2-carboxylic acid typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the piperazine derivative with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of ®-4-benzylpiperazine-2-carboxylic acid may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-4-benzylpiperazine-2-carboxylic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of benzylpiperazine derivatives with oxidized functional groups.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Organic Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

Industry

    Material Science: Used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of ®-4-benzylpiperazine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The benzyl group and the piperazine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    4-benzylpiperidine-2-carboxylic acid: Similar structure but with a piperidine ring instead of a piperazine ring.

    4-benzylpiperazine-1-carboxylic acid: Similar structure but with the carboxylic acid group attached to a different position on the piperazine ring.

Uniqueness

®-4-benzylpiperazine-2-carboxylic acid is unique due to the specific positioning of the benzyl and carboxylic acid groups on the piperazine ring, which can influence its binding affinity and specificity towards molecular targets. This unique structure can result in distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

(2R)-4-benzylpiperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-12(16)11-9-14(7-6-13-11)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,15,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMNCOYMAYDTOP-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)C(=O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H](N1)C(=O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70929799
Record name 4-Benzylpiperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70929799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137442-19-4
Record name 4-Benzylpiperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70929799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.